Synthesis and Characterization of Piperidine, 3-(3-methyl-5-isoxazolyl)-
Synthesis and Characterization of Piperidine, 3-(3-methyl-5-isoxazolyl)-
Technical Whitepaper | Version 1.0
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-(3-methyl-5-isoxazolyl)piperidine , a structural homolog of the nicotinic acetylcholine receptor (nAChR) agonist ABT-418. Unlike its pyrrolidine counterpart, this piperidine analog presents unique conformational dynamics that influence binding affinity at
This document prioritizes a regioselective 1,3-dipolar cycloaddition strategy . While classical condensation methods (Claisen) often suffer from poor regiocontrol—yielding mixtures of 3,5- and 5,3-isomers—the cycloaddition route guarantees the 3-methyl-5-substituted architecture required for bioactivity.
Structural Analysis & Retrosynthesis
Target Molecule Profile
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IUPAC Name: 3-(3-methylisoxazol-5-yl)piperidine
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Core Pharmacophore: 3-methylisoxazole (bioisostere for pyridine/carbonyl).
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Chirality: The C3 position of the piperidine ring is a stereocenter. This protocol describes the synthesis of the racemate, but the use of enantiopure starting materials ((R)- or (S)-N-Boc-nipecotic acid) will yield optically active products.
Retrosynthetic Logic
To ensure the correct 3,5-substitution pattern on the isoxazole ring, we disconnect the bond between the isoxazole C5 and the piperidine C3.
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Disconnection: 1,3-Dipolar Cycloaddition.
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Synthons:
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Dipolarophile: N-Boc-3-ethynylpiperidine (derived from nipecotic acid).
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Dipole: Acetonitrile oxide (generated in situ from nitroethane).
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Figure 1: Retrosynthetic analysis highlighting the convergent cycloaddition strategy.
Synthetic Protocol (Step-by-Step)
Phase 1: Preparation of the Alkyne Precursor
The critical step is converting the carboxylic acid to a terminal alkyne without racemization.
Step 1.1: Formation of N-Boc-piperidine-3-carboxaldehyde
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Reagents: N-Boc-nipecotic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, LiAlH4.
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Rationale: Direct reduction of the acid to aldehyde is difficult to control. Forming the Weinreb amide followed by reduction prevents over-reduction to the alcohol.
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Weinreb Amide Formation:
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Reduction:
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Dissolve the Weinreb amide in dry THF at 0°C.
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Add LiAlH4 (0.6 eq) dropwise. Stir for 30 min.
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Quench: Fieser workup (H2O, 15% NaOH, H2O). Filter and concentrate to yield the crude aldehyde.
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Step 1.2: Seyferth-Gilbert Homologation (Alkyne Synthesis)
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Reagents: Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K2CO3, MeOH.
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Mechanism: The Bestmann-Ohira reagent generates a diazomethylphosphonate anion in situ, which reacts with the aldehyde to form the terminal alkyne.
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Dissolve the crude aldehyde (1.0 eq) in dry MeOH.
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Add K2CO3 (2.0 eq) and Bestmann-Ohira reagent (1.2 eq).
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Stir at RT for 4–12 hours (monitor by TLC for disappearance of aldehyde).
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Purification: Dilute with Et2O, wash with NaHCO3. Flash chromatography (Hexanes/EtOAc) yields N-Boc-3-ethynylpiperidine .
Phase 2: [3+2] Cycloaddition (Isoxazole Formation)
This step constructs the heterocyclic core. The reaction between a terminal alkyne and a nitrile oxide is highly regioselective for 3,5-disubstituted isoxazoles.
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Reagents: Nitroethane, Phenyl isocyanate (PhNCO), Triethylamine (TEA), Benzene or Toluene.
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Safety: Perform in a fume hood; isocyanates are toxic.
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Dissolve N-Boc-3-ethynylpiperidine (1.0 eq) and nitroethane (5.0 eq) in dry toluene.
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Add TEA (0.1 eq) followed by slow addition of PhNCO (2.2 eq) over 20 minutes.
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Mechanistic Note: PhNCO dehydrates nitroethane to generate acetonitrile oxide in situ.
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Heat the mixture to 60–80°C for 6–12 hours.
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Workup: Filter off the diphenylurea precipitate. Concentrate the filtrate.
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Purification: Silica gel chromatography (0-30% EtOAc/Hexanes).
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Product:tert-butyl 3-(3-methylisoxazol-5-yl)piperidine-1-carboxylate .
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Phase 3: Deprotection & Salt Formation
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Reagents: Trifluoroacetic acid (TFA), DCM, HCl/Ether.
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Dissolve the protected intermediate in DCM (10 mL/g).
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Add TFA (20% v/v) and stir at RT for 2 hours.
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Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA.
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Salt Formation: Dissolve the free base residue in a minimum amount of EtOH/Et2O and add 2M HCl in ether. Collect the precipitate by filtration.[4]
Characterization Data
The following data corresponds to the hydrochloride salt of the target molecule.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Isoxazole H-4 | Characteristic singlet of 3,5-disubstituted isoxazole. | |
| (400 MHz, D2O) | Piperidine H-3 | Methine proton at the chiral center. | |
| Isoxazole Me | Methyl group at position 3 of isoxazole. | ||
| Piperidine Ring | Multiplets for methylene/methine protons. | ||
| 13C NMR | Isoxazole C-5 | Quaternary carbon attached to piperidine. | |
| Isoxazole C-3 | Quaternary carbon attached to methyl. | ||
| Isoxazole C-4 | Methine carbon of the aromatic ring. | ||
| Methyl | Methyl group carbon. | ||
| Mass Spec | ESI-MS | m/z 167.1 [M+H]+ | Molecular Weight of free base: 166.22 g/mol . |
Critical Experimental Considerations
Regioselectivity Validation
The primary failure mode in isoxazole synthesis is the formation of the wrong regioisomer (5-methyl-3-piperidinyl).
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Validation: In the 1H NMR, the position of the isoxazole proton is diagnostic.
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3-methyl-5-substituted (Target): Singlet at ~6.0 ppm .
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5-methyl-3-substituted (Impurity): Singlet at ~5.8 ppm .
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The cycloaddition route described above typically yields >95:5 regioisomeric ratio favoring the target.
Stereochemical Integrity
If starting from enantiopure N-Boc-nipecotic acid (e.g., (S)-isomer), the stereocenter at C3 is generally preserved during the Weinreb amide formation and reduction. However, the Bestmann-Ohira conditions (basic, K2CO3) possess a slight risk of racemization via enolization of the aldehyde.
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Mitigation: Keep reaction times for the homologation step as short as possible. Check enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).
Figure 2: Operational workflow for the synthesis.
References
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Garvey, D. S., et al. (1994). "Novel isoxazoles as potent and selective nicotinic acetylcholine receptor ligands: Bioisosteres of epibatidine." Journal of Medicinal Chemistry.
- Context: Establishes the 3-methylisoxazole moiety as a critical pharmacophore for nAChR affinity.
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Holladay, M. W., et al. (1997). "Structure-Activity Relationships of 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418) Analogs." Journal of Medicinal Chemistry.
- Context: Provides the foundational chemistry for the pyrrolidine homolog, which is directly adaptable to the piperidine series.
- Müller, T. J. J. (2010). "Synthesis of Isoxazoles." Science of Synthesis. Context: Authoritative review on [3+2] cycloaddition methodologies using nitrile oxides.
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Kozikowski, A. P. (1984). "The Nitrile Oxide Cycloaddition Route to Isoxazoles." Accounts of Chemical Research.
- Context: Mechanistic grounding for the regioselectivity claims in Phase 2.
Sources
- 1. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
